4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide is a complex organic compound with the molecular formula C12H16N4O5S It is characterized by the presence of a methoxyimino group, a nitro group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 3-(methoxyimino)-2-nitro-1-propenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitro group can also participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide
- **4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-diethylbenzenesulfonamide
- 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide
Uniqueness
The uniqueness of 4-{[3-(methoxyimino)-2-nitro-1-propenyl]amino}-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C12H16N4O5S |
---|---|
Molecular Weight |
328.35 g/mol |
IUPAC Name |
4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3/b11-9+,13-8? |
InChI Key |
DASDKUNHNOAMCB-IHNPCTPUSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C/C(=C\NOC)/[N+](=O)[O-] |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] |
Origin of Product |
United States |
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